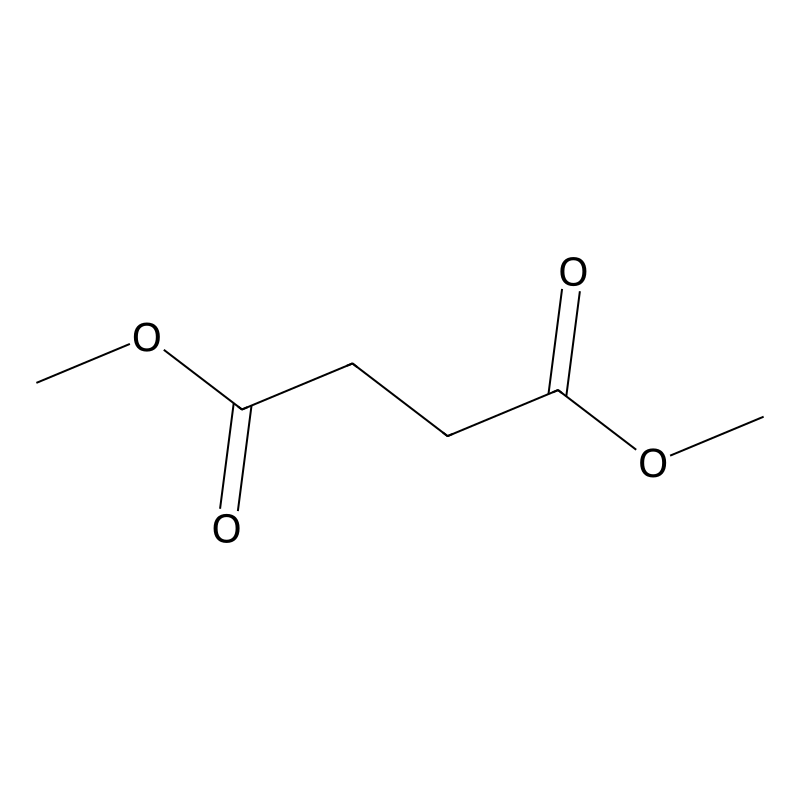

Dimethyl succinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.17 M

1st ed, 5:831]

SOL IN 120 PARTS WATER, 35 PARTS ALC

Slightly soluble in water, soluble in acetone, ethanol, very soluble in ethyl ether

slightly soluble to soluble in water; slightly soluble in alcohol; miscible in oils

1 mL in 1 mL 95% alcohol (in ethanol)

Synonyms

Canonical SMILES

Biological Research:

- Cellular signaling: Studies suggest DMSU might influence cellular signaling pathways involved in various biological processes, including cell proliferation, differentiation, and migration. Source: National Institutes of Health: )

- Neuroprotection: Research indicates DMSU's potential neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. Source: National Institutes of Health: ) However, further investigation is needed to understand its mechanisms and efficacy.

Pharmaceutical Research:

- Drug delivery: DMSU's ability to penetrate biological membranes makes it a potential candidate for drug delivery systems, aiding the transport of therapeutic agents into cells. Source: ScienceDirect: )

- Excipient: DMSU can potentially act as an excipient in pharmaceutical formulations, improving the solubility and bioavailability of drugs. Source: ScienceDirect: )

Material Science Research:

- Polymer synthesis: DMSU can serve as a building block or solvent in the synthesis of various polymers with desired properties. Source: ScienceDirect:

- Electrolyte development: Research explores the potential of DMSU for use in developing electrolytes for batteries and other electrochemical devices. Source: ScienceDirect:

Dimethyl succinate is a colorless liquid compound with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol. It is classified as a diester of succinic acid, consisting of two methyl groups attached to the carboxyl groups of succinic acid. This compound is known for its pleasant odor and is soluble in water at concentrations greater than or equal to 100 mg/mL at 23°C . Dimethyl succinate serves as an important building block in organic synthesis and is utilized in various industrial applications.

- Flammability: DMS is flammable with a flash point of 74 °C [].

- Toxicity: Limited data is available on the specific toxicity of DMS. However, it may cause irritation upon contact with skin and eyes due to its ester functionality [].

- Precautions: Handle with care, wear appropriate personal protective equipment (PPE) such as gloves and safety glasses when handling.

- Esterification: Dimethyl succinate can be synthesized through the esterification of succinic acid with methanol, often catalyzed by acid catalysts .

- Hydrogenation: It can undergo hydrogenation to form other compounds, such as γ-butyrolactone, when subjected to specific conditions using metal catalysts .

- Reactivity with Acids: The compound reacts with strong acids, liberating heat and forming methanol and succinic acid as byproducts .

Several methods exist for synthesizing dimethyl succinate:

- Esterification of Succinic Acid: This conventional method involves reacting succinic acid with methanol in the presence of an acid catalyst.

- One-Pot Synthesis from D-Fructose: Recent advancements have introduced a one-pot synthesis method using d-fructose and Amberlyst-70 catalyst under metal-free conditions, enhancing sustainability .

- Catalytic Hydrogenation of Dimethyl Maleate: Another efficient route involves the hydrogenation of dimethyl maleate, which is derived from maleic anhydride and methanol .

Dimethyl succinate has diverse applications across various industries:

- Solvent: It is used as a solvent in paints, coatings, and adhesives due to its favorable properties.

- Plasticizers: The compound serves as a plasticizer in polymer formulations, improving flexibility and durability.

- Intermediate in Synthesis: Dimethyl succinate acts as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

- Flavoring Agent: It is employed in the food industry as a flavoring agent due to its pleasant aroma.

Interaction studies involving dimethyl succinate focus on its reactivity with other chemicals. For instance:

- Reactivity with Strong Oxidizing Agents: The compound may react vigorously with strong oxidizing agents, leading to exothermic reactions that could pose safety hazards .

- Compatibility with Caustic Solutions: It generates heat upon interaction with caustic solutions, which requires careful handling during industrial processes.

Dimethyl succinate shares structural similarities with several compounds within the ester family. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dimethyl maleate | C₆H₈O₄ | Precursor to dimethyl succinate; less stable |

| Diethyl succinate | C₈H₁₄O₄ | Ethyl esters generally have lower boiling points |

| Methyl succinate | C₆H₁₀O₄ | A monoester variant; different physical properties |

| Butyl succinate | C₁₀H₁₈O₄ | Higher molecular weight; different solvent properties |

Uniqueness of Dimethyl Succinate

Dimethyl succinate stands out due to its balance of volatility and stability, making it suitable for applications requiring both solvent properties and chemical reactivity. Its synthesis from renewable resources also highlights its potential in sustainable chemistry compared to other similar compounds that may rely on non-renewable feedstocks.

Catalytic Esterification-Hydrogenation Pathways

The most industrially relevant route to DMS involves a two-step process: (1) esterification of maleic anhydride with methanol to form dimethyl maleate (DMM) and (2) hydrogenation of DMM to DMS. This pathway offers high atom economy and avoids the corrosion and waste issues associated with traditional sulfuric acid-catalyzed methods.

Solid Acid Catalysts in Pre-Esterification Reactors

Solid acid catalysts, such as acidic cation-exchange resins (e.g., Amberlyst-15), have replaced liquid acids due to their recyclability and reduced environmental impact. In a typical pre-esterification setup, maleic anhydride and methanol react at 60–90°C under 0.2–0.8 MPa pressure, achieving near-quantitative conversion rates.

Key Parameters for Pre-Esterification

| Parameter | Optimal Range | Impact on Conversion |

|---|---|---|

| Temperature | 60–90°C | ↑ Kinetic energy |

| Methanol/anhydride ratio | 2:1–6:1 | ↑ Esterification |

| Catalyst loading | 5–10 wt% | ↑ Active sites |

Experimental data from CN102070448A demonstrate that resin catalysts achieve 100% maleic anhydride conversion and >99% DMM selectivity under optimized conditions. The fixed-bed reactor design minimizes catalyst attrition and enables continuous operation.

Fixed-Bed Hydrogenation Reactor Configurations

DMM undergoes catalytic hydrogenation in fixed-bed reactors using Pd/Al₂O₃ or Ni-based catalysts. Operating at 120–160°C and 2–3 MPa H₂ pressure, this step achieves >99.8% DMS selectivity.

Hydrogenation Performance Metrics

| Catalyst | H₂ Pressure (MPa) | Temperature (°C) | DMM Conversion (%) | DMS Selectivity (%) |

|---|---|---|---|---|

| 0.5% Pd/Al₂O₃ | 2.5 | 140 | 99.9 | 99.8 |

| 5% Ni/SiO₂ | 3.0 | 160 | 99.5 | 98.2 |

The fixed-bed design ensures uniform gas-liquid-solid contact, while the exothermic reaction is managed through internal cooling coils.

Countercurrent Contact Strategies in Catalytic Distillation Towers

Catalytic distillation integrates reaction and separation, enhancing efficiency. In CN102070448A, methanol enters the stripping section of the tower, while the maleic anhydride-methanol solution feeds into the rectifying section. Countercurrent flow maximizes contact with solid acid catalysts (e.g., DNW-1 resin), achieving 97.6% DMM purity.

Operational Conditions in Catalytic Distillation

- Pressure: 0.1–0.4 MPa

- Temperature gradient: 65°C (top) to 120°C (bottom)

- Residence time: 80–140 minutes

This configuration reduces energy consumption by 30% compared to batch reactors, as latent heat from methanol vaporization drives the reaction.

Dimethyl Carbonate-Mediated Alkylation Techniques

Dimethyl carbonate (DMC) has emerged as a sustainable alkylating agent for converting carboxylate salts into esters, including dimethyl succinate. Unlike traditional methylating agents (e.g., methyl halides), DMC avoids toxic byproducts and operates under mild conditions. The reaction involves quaternary ammonium carboxylates, such as anion exchange resins or ionic liquids, which facilitate nucleophilic substitution. For instance, succinate salts react with DMC at 100°C to yield DMS with a theoretical molar yield of 98% under optimal conditions [1].

A critical challenge is minimizing methanol byproduct formation, which arises from DMC hydrolysis. Studies show that water content in the resin must remain below 0.04 g/g to achieve a selectivity of 1.1 mol DMS per mol methanol [1]. Excess DMC (50 mol per mol succinate) shifts equilibrium toward ester formation, while residual chloride or bicarbonate ions in the resin accelerate hydrolysis. Recent work demonstrates that pre-converting resins fully to the carboxylate form reduces side reactions, achieving yields of 84% for methyl acetate analogs [1].

Table 1: Equilibrium Parameters for DMC-Alkylation of Succinate

| Parameter | Value | Source |

|---|---|---|

| Optimal DMC excess | 50 mol/mol succinate | [1] |

| Maximum selectivity (DMS:MeOH) | 1.1 mol/mol | [1] |

| Water tolerance | <0.04 g/g resin | [1] |

Reactive Distillation Systems for Continuous Production

Reactive distillation represents a paradigm shift in process intensification, combining chemical reaction and physical separation within a single unit operation. This technology offers substantial advantages for dimethyl succinate production through the esterification of succinic acid with methanol. The integration of reaction and distillation overcomes thermodynamic limitations by continuously removing products from the reaction zone, thereby shifting chemical equilibrium toward product formation.

System Design and Configuration

Modern reactive distillation systems for dimethyl succinate production employ structured catalytic packings containing solid acid catalysts such as ion exchange resins. The column operates with distinct reactive and non-reactive zones, where the reactive section facilitates esterification while the separation zones enable product purification. Operating pressures typically range from 4 to 80 psig, with temperatures maintained between 130-200°C depending on the specific catalyst system employed.

Process Performance Metrics

Experimental validation demonstrates that reactive distillation achieves conversion efficiencies exceeding 99% for succinic acid esterification. The continuous operation enables processing of dilute aqueous solutions of organic acids produced through fermentation routes, with diethyl succinate recovery purities exceeding 98%. The technology particularly excels in handling mixed acid feeds, effectively separating products through the distillation mechanism while maintaining high reaction rates.

Operational Advantages and Design Considerations

The primary advantages include reduced capital investment through equipment consolidation, significant energy savings via heat integration, and improved product selectivity through rapid product removal. However, design complexity increases substantially compared to conventional systems, requiring careful optimization of column pressure, reactive zone location, catalyst mass, and feed arrangements. Economic analysis indicates that operational costs dominate over capital expenditures, making process optimization crucial for commercial viability.

Microwave-Assisted Esterification Protocols

Microwave-assisted esterification has emerged as a transformative technology for dimethyl succinate synthesis, leveraging dielectric heating mechanisms to achieve unprecedented reaction rates and energy efficiency. This approach utilizes electromagnetic radiation at 2.45 GHz to provide direct, volumetric heating of polar molecules, resulting in uniform temperature distribution and enhanced reaction kinetics.

Fundamental Mechanisms and Heat Transfer

Microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction. The oscillating electromagnetic field causes polar molecules such as methanol and succinic acid to continuously realign, generating heat through molecular friction and dielectric losses. This direct energy coupling eliminates the thermal gradients associated with conventional heating, enabling superheating phenomena where reaction temperatures exceed solvent boiling points without violent boiling.

Optimized Reaction Conditions

Research demonstrates that optimal conditions for microwave-assisted dimethyl succinate synthesis involve reaction temperatures of 60-120°C, significantly lower than conventional methods. Using heterogeneous catalysts such as dealuminated H-beta zeolite (D-Hβ), maximum conversions of 99% are achieved with 98% selectivity to dimethyl succinate. The Box-Behnken design optimization reveals that reaction time (10-20 minutes), microwave power (200-400 W), and catalyst loading (0.2-1.0 g) are critical parameters for process optimization.

Continuous Flow Implementation

Advanced microwave systems enable continuous flow processing, with the first successful continuous esterification of succinic acid achieved using MiniFlow 200ss Sairem Technology. The system operates at 65-115°C with residence times of approximately 320 seconds, delivering quantitative yields under single-pass conditions. Continuous flow configurations eliminate batch processing limitations while maintaining the superior heat transfer characteristics of microwave heating.

Energy Efficiency and Environmental Benefits

Microwave-assisted processes demonstrate remarkable energy efficiency, consuming only 67% of the estimated minimum heat energy demand compared to conventional heating due to significantly reduced reaction times. The technology enables completion of reactions in minutes rather than hours, with energy consumption reductions of up to 99% compared to traditional methods. Additionally, the uniform heating reduces side reactions and improves product purity, simplifying downstream purification requirements.

Enzymatic Catalysis in Non-Aqueous Media

Enzymatic catalysis in non-aqueous media represents a sophisticated approach to dimethyl succinate synthesis, offering exceptional selectivity and mild reaction conditions while operating under environmentally benign parameters. Lipases, particularly Candida antarctica lipase B (Cal B), demonstrate remarkable catalytic activity for esterification reactions in organic solvents and solvent-free systems.

Enzyme Selection and Immobilization Strategies

Commercial lipases from diverse microbial sources exhibit varying esterification activities, with Candida antarctica lipase B, Pseudomonas stutzeri lipase, and Aspergillus oryzae lipase showing the highest catalytic performance. Immobilization on solid supports such as Novozym 435 enhances enzyme stability and enables catalyst recovery and reuse. The immobilized systems maintain significant catalytic activity across multiple reaction cycles while demonstrating improved thermal stability compared to free enzymes.

Reaction Medium Engineering

The selection of appropriate reaction media significantly influences enzymatic performance in non-aqueous systems. Low water activity environments favor synthesis reactions by shifting equilibrium toward ester formation while reducing hydrolytic side reactions. Organic solvents with low polarity, such as hexane and toluene, generally provide superior enzymatic activity compared to polar solvents, which tend to strip essential water from enzyme active sites.

Process Optimization and Kinetic Modeling

Response surface methodology enables systematic optimization of enzymatic esterification parameters. For succinic acid esterification with oleyl alcohol, optimal conditions include temperatures of 41.1°C, reaction times of 272.8 minutes, enzyme loadings of 20 mg, and alcohol:acid molar ratios of 7.8:1, achieving 85% esterification efficiency. The process follows partial cubic kinetic models with correlation coefficients exceeding 0.98, enabling accurate prediction of conversion yields within specified parameter ranges.

Novel Reaction Media: Deep Eutectic Solvents

Recent advances in enzymatic catalysis utilize reactive natural deep eutectic solvents (R-NADESs) as multifunctional reaction media. These systems combine solvent properties with substrate functionality, enabling direct synthesis of carbohydrate esters while maintaining enzyme activity and stability. Binary and ternary NADES mixtures demonstrate significant esterification activity, with performance strongly correlated to mixture polarity and dipole moments.

Continuous Flow Enzymatic Processes

Continuous flow enzymatic systems using Syrris Asia Technology enable sustained production of dialkyl succinates. The optimal reaction conditions involve 14-minute residence times at 40°C, significantly lower than chemical catalysis requirements. While enzymatic protocols result in lower yields compared to chemical methods, they offer advantages in selectivity and environmental compatibility, requiring optimization through screening of more effective enzyme systems.

Physical Description

Liquid

colourless to pale yellow liquid, solidifying in the cold with pleasant ethereal-winey, slightly fruity odour

Colorless liquid.

Color/Form

XLogP3

Boiling Point

196.4 °C

195.3 °C @ 760 MM HG

385.5°F

Flash Point

185°F

Density

d184 1.12

1.1202 @ 18 °C/4 °C

1.114-1.118

1.117

LogP

0.35

Log Kow = 0.35

Odor

Melting Point

19.0 °C

Mp 19 °

19.5 °C

19°C

67.1°F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 728 of 1138 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 410 of 1138 companies with hazard statement code(s):;

H319 (94.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Inhalation exposure of rats to dibasic esters revealed lesions of the nasal olfactory epithelium similar to those observed with other ester solvents. Female rats are more sensitive to these effects than are male rats. It has been proposed that carboxylesterase conversion of inhaled esters within nasal tissues to organic acids may be a critical biochemical step in converting these chemicals to toxic substances. These experiments measured the kinetic parameters Vmax, Km, Ksi, and V/K for the hydrolysis of the dibasic esters in the target nasal tissue, olfactory mucosa, and nontarget tissue, respiratory mucosa. It was determined that under the conditions of these experiments, diacid metabolites are not formed. Esterase activity was inhibited by pretreatment with bis p-nitrophenyl phosphate. Vmax values for the three dibasic esters were 5- to 13-fold greater in olfactory mucosa than respiratory mucosa for male or female rats. V/K values were 4- to 11-fold greater in olfactory mucosa than respiratory mucosa for male or female rats. V/K was similar between male and female olfactory mucosa when dimethyl glutarate was used as the substrate. With dimethyl succinate or dimethyl adipate as the substrate, V/K for female olfactory tissue was 0.5- or 2-fold that of males, respectively. Differences in V/K were mainly due to decreases in KM associated with increasing carbon chain length. Substrate inhibition was observed at dibasic ester concentrations greater than approximately 25 mM, which are unlikely to be achieved in vivo. These results lend further support to the hypothesis that organic acid accumulation in the target tissue, olfactory mucosa, plays a significant role in the pathogenesis of dibasic ester-induced nasal lesions. The mechanism nay be applicable to a wide range of inhaled esters.

Vapor Pressure

0.41 mmHg

0.3 mmHg at 68°F

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives -> Flavoring Agents

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Emollient

Methods of Manufacturing

General Manufacturing Information

All other chemical product and preparation manufacturing

Construction

Fabricated metal product manufacturing

Miscellaneous manufacturing

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Printing ink manufacturing

Services

Soap, cleaning compound, and toilet preparation manufacturing

Synthetic dye and pigment manufacturing

Synthetic rubber manufacturing

Transportation equipment manufacturing

Wholesale and retail trade

Butanedioic acid, 1,4-dimethyl ester: ACTIVE

NON-ALCOHOLIC BEVERAGES 1.0-100 PPM; ICE CREAM, ICES, ETC 5.0 PPM; CANDY 15 PPM; BAKED GOODS 15 PPM; CHEWING GUM 5.0 PPM.

FEMA NUMBER 2396